N-(2-chloro-4,6-dimethylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound is a triazole-based acetamide derivative featuring a 2-chloro-4,6-dimethylphenyl group and a 4-methyl-5-(pyridin-4-yl)-1,2,4-triazole moiety linked via a sulfanyl bridge. Its molecular framework is designed to optimize interactions with biological targets, particularly enzymes or receptors involved in microbial or inflammatory pathways.
Properties
Molecular Formula |
C18H18ClN5OS |
|---|---|
Molecular Weight |
387.9 g/mol |
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H18ClN5OS/c1-11-8-12(2)16(14(19)9-11)21-15(25)10-26-18-23-22-17(24(18)3)13-4-6-20-7-5-13/h4-9H,10H2,1-3H3,(H,21,25) |
InChI Key |
QAGURJWNNLTYKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)CSC2=NN=C(N2C)C3=CC=NC=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4,6-dimethylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amide coupling reaction, often using reagents such as carbodiimides or acyl chlorides.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Using catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperatures.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4,6-dimethylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to its corresponding amine.
Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
Sulfoxides/Sulfones: Formed through oxidation.
Amines: Formed through reduction.
Substituted Phenyl Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
Medicinal Chemistry: Investigated for its potential as an antimicrobial or anticancer agent.
Agriculture: Studied for its potential use as a pesticide or herbicide.
Materials Science: Explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-chloro-4,6-dimethylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that are critical for the biological activity of the compound.
Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a broader class of 1,2,4-triazol-3-ylsulfanyl acetamides. Key structural variations among analogues include:
Key Observations :
- Pyridinyl Position : Pyridin-4-yl (para) in the target compound vs. pyridin-2-yl (ortho) in others (e.g., ) may alter hydrogen-bonding or stacking interactions.
- Trifluoromethyl vs. Methyl : The trifluoromethyl group in increases electronegativity and metabolic stability but may reduce solubility compared to methyl groups.
Comparison :
Crystallographic and Computational Studies
- Structural Confirmation : SHELX software () is widely used for refining crystal structures of these compounds, ensuring accurate determination of bond lengths and angles critical for SAR studies .
- Computational Modeling : Substituent effects on binding affinity are often predicted via pharmacophore models () or docking studies .
Biological Activity
N-(2-chloro-4,6-dimethylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound characterized by its complex molecular structure, which includes a chlorinated phenyl ring, a triazole ring, and a pyridine ring. Its molecular formula is C18H18ClN5OS, with a molecular weight of 387.9 g/mol. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Triazole Ring : This is achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
- Attachment of the Pyridine Ring : Introduced via nucleophilic substitution reactions.
- Formation of the Acetamide Linkage : Finalized through amide coupling reactions using carbodiimides or acyl chlorides.
Biological Activity
This compound exhibits significant biological activity that can be categorized into various pharmacological effects:
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. Specific findings include:
- In Vitro Studies : Compounds with similar structures have demonstrated high anticancer activity against human colon cancer (HCT116) cell lines with IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin .
| Compound | IC50 Value (μM) | Mechanism of Action |
|---|---|---|
| Doxorubicin | 0.5 | Topoisomerase II inhibition |
| N-(2-chloro...) | 4.363 | Inhibition of tyrosine kinases |
Antifungal and Antibacterial Activity
Research indicates that related triazole compounds exhibit notable antifungal and antibacterial properties. For example:
- Antifungal Studies : Compounds were screened for antifungal activity against various strains and showed effectiveness comparable to established antifungal agents like bifonazole .
| Compound | Activity | Reference |
|---|---|---|
| Bifonazole | Effective | |
| N-(2-chloro...) | Comparable efficacy against specific fungi |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors critical for cellular processes. The compound may modulate various biochemical pathways by inhibiting or activating specific targets:
- Enzyme Inhibition : It has been suggested that the compound may inhibit enzymes involved in cancer progression and microbial resistance.
- Receptor Modulation : Interaction with receptors can lead to altered signaling pathways that affect cell proliferation and survival.
Case Studies
Several case studies have investigated the biological effects of compounds structurally similar to this compound:
- Study on Anticancer Effects : A study demonstrated that a derivative exhibited an IC50 value of 18.76 μM against breast cancer cells, indicating moderate activity compared to other known anticancer drugs .
- Antimicrobial Efficacy : Another investigation reported that a related triazole compound showed bactericidal activity equivalent to streptomycin against certain bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
